1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid
Description
Key Comparisons:
rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol :
- Differences : Lacks the Boc-protected amine and carboxylic acid group; contains a hydroxyl group instead.
- Similarities : Shared (3R,4S) configuration and oxolan-triazole core.
1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid :
- Differences : Uses a tetrahydropyran (oxane) ring instead of oxolan; triazole is linked via a methylene group.
- Similarities : Triazole-carboxylic acid functionality.
The target compound’s Boc group enhances lipophilicity (clogP ≈ 1.2) compared to hydroxyl-bearing analogs (clogP ≈ -0.5), while the carboxylic acid enables salt formation at physiological pH. These attributes make it more suitable for hydrophobic binding pockets in biological targets compared to its polar counterparts.
Properties
IUPAC Name |
1-[(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5/c1-12(2,3)21-11(19)13-8-5-20-6-9(8)16-4-7(10(17)18)14-15-16/h4,8-9H,5-6H2,1-3H3,(H,13,19)(H,17,18)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMXWEMTRIFFST-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid typically involves the following steps:
Synthesis of oxolane derivatives: Starting with readily available oxolane precursors, the compound is modified to include the desired functional groups.
Introduction of the triazole moiety: Using click chemistry, a reliable method to form triazoles, the triazole ring is synthesized and integrated into the compound.
Final modifications: Functional groups such as 2-methylpropan-2-yl and carboxylic acid are introduced to complete the synthesis. Reaction conditions vary, but typically involve catalysts such as copper(I) and solvents like dichloromethane.
Industrial Production Methods: For industrial-scale production, the methods are streamlined to enhance yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions, reducing the risk of side reactions. Advanced purification techniques, such as crystallization and chromatography, ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where the oxolane ring is susceptible to forming lactones.
Reduction: : The triazole ring can be reduced under specific conditions to alter its electronic properties.
Substitution: : Functional groups attached to the oxolane or triazole rings can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate.
Reduction: : Employing hydrogen gas over palladium catalysts.
Substitution: : Utilizing reagents like alkyl halides in the presence of bases.
Major Products: Depending on the reactions, the products range from lactones in oxidation processes to various substituted derivatives when undergoing substitution reactions.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its functional group versatility. Biology : Studied for its potential role in enzyme inhibition and as a probe in biochemical assays. Medicine : Investigated for its therapeutic potential, including as an antiviral or anticancer agent. Industry : Applied in material science for creating polymers with specialized properties.
Mechanism of Action
Mechanism: : The compound interacts with biological molecules primarily through hydrogen bonding and hydrophobic interactions. The triazole ring is known to act as a bioisostere for peptide bonds, affecting molecular recognition processes. Molecular Targets : Includes enzymes involved in nucleotide synthesis and receptors in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with two key analogs:
Functional Group Analysis
Triazole vs. Pyrazole
- Triazole (target compound): Exhibits higher electronegativity due to three nitrogen atoms, enhancing hydrogen bonding and metal coordination. The carboxylic acid at position 4 increases acidity (pKa ~2–3) compared to pyrazole analogs .
- Pyrazole ( analog): Contains two adjacent nitrogen atoms, favoring nucleophilic substitutions. The amino group at position 4 may enhance reactivity in coupling reactions .
Boc-Protected Amino Group
- Present in all three compounds, the Boc group stabilizes the amino functionality during synthesis. However, its steric bulk in the target compound may hinder interactions in sterically sensitive environments compared to the smaller hydroxy group in Boc-epi-statine .
Carboxylic Acid vs. Hydroxy Group
- The carboxylic acid in the target compound and Boc-epi-statine improves aqueous solubility (logP ~1.5–2.0) compared to the pyrazole analog (logP ~2.5–3.0). This property is critical for bioavailability in drug design .
Biological Activity
1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to explore the biological activity of this specific compound, highlighting its potential therapeutic applications based on existing research findings.
Molecular Formula and Structure
- Molecular Formula :
- SMILES Notation :
C/C=C/[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 256.15434 | 160.7 |
| [M+Na]+ | 278.13628 | 167.1 |
| [M+NH4]+ | 273.18088 | 165.0 |
| [M+K]+ | 294.11022 | 166.6 |
| [M-H]- | 254.13978 | 157.4 |
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole moieties exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that certain triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis.
Antiviral Activity
The antiviral potential of triazole compounds has also been documented, particularly against viruses such as HIV and influenza. The structural characteristics of triazoles allow them to interact with viral proteins, thereby inhibiting viral replication . In vitro studies have demonstrated that specific triazole derivatives can reduce viral load significantly in infected cell cultures.
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives suggest that they may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including inhibition of angiogenesis and modulation of signaling pathways involved in cell proliferation . For example, studies have shown that certain triazole compounds can effectively target cancer cell lines such as HeLa and MCF-7, leading to reduced viability and increased apoptosis.
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study published in SciELO highlighted the synthesis and evaluation of various triazole derivatives against Bothrops jararaca venom. Two specific compounds demonstrated notable antiophidian activity, suggesting potential therapeutic applications in treating snake bites .
- Antiviral Research : A recent article in MDPI discussed the synthesis of triazole-containing compounds with potential antiviral effects against RNA viruses, demonstrating their ability to reduce viral replication in vitro .
- Anticancer Investigations : Research published in MDPI investigated the molecular structure and activity of several triazole derivatives with anticancer properties, indicating their effectiveness in inhibiting cancer cell growth through targeted interactions with cellular components .
Q & A
Q. What are the critical steps in synthesizing the compound with high enantiomeric purity?
- Methodological Answer : Stereochemical control during synthesis requires:
- Use of coupling agents like dicyclohexylcarbodiimide (DCC) to activate carboxylic acids for amide bond formation.
- Anhydrous solvents (e.g., dichloromethane or dimethylformamide) to minimize hydrolysis of intermediates.
- Chiral HPLC or polarimetry to monitor enantiomeric excess (ee) during purification.
- Recrystallization from polar aprotic solvents (e.g., acetic acid) to isolate stereoisomers .
Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group identification and NOESY/ROESY for spatial correlations (e.g., oxolane ring conformation).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₂₀N₄O₅).
- X-ray Crystallography : Absolute configuration determination of the (3R,4S) oxolane core.
- Infrared Spectroscopy (IR) : Track carbonyl (C=O) and triazole ring vibrations .
Q. What handling precautions are necessary to prevent compound degradation?
- Methodological Answer :
- Store under inert gas (N₂/Ar) at -20°C to avoid hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.
- Use moisture-free solvents (e.g., freshly distilled THF) for reactions.
- Avoid prolonged exposure to light, which may degrade the triazole moiety .
Advanced Questions
Q. How can researchers design experiments to assess the hydrolytic stability of the oxolane ring under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–13) at 37°C, monitor degradation via HPLC, and identify byproducts (e.g., ring-opened diols) using LC-MS.
- Computational Modeling : Density Functional Theory (DFT) to calculate ring strain and predict hydrolysis rates.
- Isotope Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during ring opening .
Q. How to resolve contradictions in reported enzyme inhibition potencies across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% v/v).
- Verify Purity : Use chiral HPLC to confirm enantiomeric purity (>99% ee).
- Orthogonal Assays : Compare results from fluorescence polarization, surface plasmon resonance (SPR), and enzymatic activity assays to rule out false positives .
Q. How to computationally model the interaction between the compound and its target protein?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on hydrogen bonding between the triazole-carboxylic acid and catalytic residues.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
- Free Energy Calculations : Apply MM-GBSA to quantify binding affinity and guide structural optimization .
Q. What strategies optimize the Boc protection/deprotection steps during derivatization?
- Methodological Answer :
- Deprotection Efficiency : Compare trifluoroacetic acid (TFA) vs. HCl/dioxane for Boc removal, monitored by TLC.
- Stability Tests : Evaluate intermediate stability under coupling conditions (e.g., HATU/DIPEA).
- Alternative Protecting Groups : Test Fmoc or Cbz groups for improved orthogonality in multi-step syntheses .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of the compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using nephelometry.
- Temperature Dependence : Measure solubility at 4°C, 25°C, and 37°C to identify thermodynamic vs. kinetic factors.
- Co-solvent Systems : Explore PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
